Cas no 87-51-4 (3-Indoleacetic acid)

3-Indoleacetic acid 化学的及び物理的性質
名前と識別子
-
- Indole-3-acetic acid
- IH-Indole-3-acetic acid
- Heteroauxin
- indol-3-ylacetic acid
- Indole-3-acetic acid IAA
- Indole-3-acetic Acid (1.00353)
- Heterauxin
- Indolyl-3-acetic acid
- Turkey Red Oil
- 3-Indoleacetic acid(IAA)
- 3-Indoleacetic acid
- IAA
- 1H-Indol-3-ylacetic acid
- 2,4-dichlorophenoxyacetic acid
- 3-Indoleaceticacid Solution
- Indole acetic acid
- (1H-indol-3-yl)-acetic acid
- (1H-INDOL-3-YL)ACETIC ACID
- (INDOL-3-YL)ACETIC ACID
- [3H]-Indoleacetic acid
- 1H-i
- 1H-Indole-3-acetic acid
- 3-IAA
- a-Iaa
- alpha-indol-3-yl-aceticacid
- b-Iaa
- INDOLEI-3-ACETIC ACID
- IUPAC
- JAA
- RHIZOPIN
- β-indoleacetic acid
- 3-Indolylacetic acid
- Classical Complement Pathway, Rat, Assay, 1 x 96 det.
- indoleacetic acid
- 2-(1H-Indol-3-yl)acetic acid
- Rhizopon A
- Hexteroauxin
- beta-Indoleacetic acid
- 3-(Carboxymethyl)indole
- indoleacetate
- Acetic acid, indolyl-
- Heteroauxinhexteroauxiniaa
- beta-Indolylacetic acid
- Indolylacetic acid
- omega-Skatole carboxylic acid
- indole-3-acetate
- Kyselina 3-indolyloctova
- Indoleacet
- Indole-3-aceticacid
- Indole-3-acetic acid (8CI)
- 2-(3-Indolyl)acetic acid
- 3-(Carboxymethyl)-1H-indole
- 3-Indolylmethylcarboxylic acid
- Bioenraiz
- GAP
- Noclosan
- NSC 3787
- α-IAA
- β-IAA
- 3-indoleacetate
- (Indol-3-yl)acetate
- MLS001331664
- 2338-19-4
- MLS001332400
- MLS001332399
- 3-Indolylessigsaeure
- MLS001066408
- IES
- 2-(indol-3-yl)ethanoic acid
- 2-(indol-3-yl)ethanoate
- MLSMR
- SMR000471855
- 87-51-4
- 3-Indoleacetic acid,99%
- Indole-3-acetic acid (3-Indoleacetic Acid)
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- MDL: MFCD00005636
- インチ: 1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)
- InChIKey: SEOVTRFCIGRIMH-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1C2C(=CC=CC=2)NC=1)O
- BRN: 143358
計算された属性
- せいみつぶんしりょう: 175.06300
- どういたいしつりょう: 175.063328530 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- 互変異性体の数: 何もない
- ぶんしりょう: 175.18
- トポロジー分子極性表面積: 53.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.1999 (rough estimate)
- ゆうかいてん: 166.0 to 170.0 deg-C
- ふってん: 415°C at 760 mmHg
- フラッシュポイント: 171 ºC
- 屈折率: 1.5460 (estimate)
- ようかいど: >26.3 [ug/mL]
- すいようせい: Soluble in ethanol (50 mg/ml), methanol, DMSO, and chloroform (sparingly). Insoluble in water.
- あんていせい: Stable. Incompatible with strong oxidizing agents. Light sensitive.
- PSA: 53.09000
- LogP: 1.79500
- ぶんかいおんど: 167°C
- マーカー: 4964
- 酸性度係数(pKa): 4.75(at 25℃)
- かんど: Light Sensitive
- ようかいせい: エタノール、アセトン、エーテルに溶解し、クロロホルムに微溶解し、水に溶解しない
- ぶんかい: 167 ºC
3-Indoleacetic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S22-S24/25
- 福カードFコード:8-10-23
- RTECS番号:NL3150000
-
危険物標識:
- TSCA:Yes
- 包装等級:II
- リスク用語:R36/37/38
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
3-Indoleacetic acid 税関データ
- 税関コード:29339990
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Indoleacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17303-0.1g |
2-(1H-indol-3-yl)acetic acid |
87-51-4 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-17303-1.0g |
2-(1H-indol-3-yl)acetic acid |
87-51-4 | 95.0% | 1.0g |
$19.0 | 2025-03-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYM10342-25G |
2-(1H-indol-3-yl)acetic acid |
87-51-4 | 97% | 25g |
¥ 244.00 | 2023-04-13 | |
abcr | AB108811-250 g |
Indole-3-acetic acid, 98%; . |
87-51-4 | 98% | 250 g |
€223.60 | 2023-07-20 | |
abcr | AB108811-100 g |
Indole-3-acetic acid, 98%; . |
87-51-4 | 98% | 100 g |
€137.90 | 2023-07-20 | |
Key Organics Ltd | CG-0522-1MG |
2-(1H-indol-3-yl)acetic acid |
87-51-4 | >95% | 1mg |
£37.00 | 2023-09-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0022-25g |
3-Indoleacetic acid |
87-51-4 | 98.0%(T) | 25g |
¥265.0 | 2022-05-30 | |
MedChemExpress | HY-18569-500mg |
3-Indoleacetic acid |
87-51-4 | 99.94% | 500mg |
¥400 | 2024-05-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | I2886-5G |
3-Indoleacetic acid |
87-51-4 | 5g |
¥286.67 | 2023-09-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045443-100g |
3-Indoleacetic acid |
87-51-4 | 98% | 100g |
¥120.00 | 2024-04-27 |
3-Indoleacetic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
ごうせいかいろ 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
ごうせいかいろ 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
ごうせいかいろ 8
ごうせいかいろ 9
1.2 Solvents: Water ; acidified, rt
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
1.2 Reagents: Hydrochloric acid Solvents: Water
ごうせいかいろ 16
ごうせいかいろ 17
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
ごうせいかいろ 18
ごうせいかいろ 19
ごうせいかいろ 20
ごうせいかいろ 21
ごうせいかいろ 22
ごうせいかいろ 23
ごうせいかいろ 24
3-Indoleacetic acid Raw materials
- Indole
- 2-(1H-indol-3-yl)ethan-1-ol
- 3-(carboxymethyl)-1H-indole-2-carboxylic Acid
- 2-(1H-indol-3-yl)acetonitrile
- tryptophan
- Indole-3-pyruvic acid
- L-Tryptophan
- Methyl 2-(1H-indol-3-yl)acetate
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosanoic acid, 1-(chloromethyl)-1,4,7,10,13,16,19,22,25-nonaoxo-
- Methyl 1-(ethoxycarbonyl)-1H-indole-3-acetate
- 2-hydroxyacetic acid
- 2-(1H-indol-3-yl)acetamide
- 2-(1H-indol-3-yl)acetaldehyde
- 1-acetyl-1H-Indole-3-acetonitrile
- Indole-3-glyoxylic Acid
3-Indoleacetic acid Preparation Products
- 1H-indole-3-carboxylic acid (771-50-6)
- Indole (120-72-9)
- 2-(1H-indol-3-yl)acetonitrile (771-51-7)
- 3-Indoleacetic acid (87-51-4)
- Indole-3-carboxaldehyde (487-89-8)
- 2-(1H-indol-3-yl)acetamide (879-37-8)
- 2-(6-Methoxy-1H-indol-3-yl)acetic Acid (103986-22-7)
- 1H,1''H-3,3':3',3''-terindol-2'(1'H)-one (75833-70-4)
3-Indoleacetic acid サプライヤー
3-Indoleacetic acid 関連文献
-
Suijuan Yue,Dan Zhao,Chunxiu Peng,Chao Tan,Qiuping Wang,Jiashun Gong Food Funct. 2019 10 7063
-
Gui-Ting Song,Yuan Liu,Xin-Yue Hu,Shu-Ting Li,Jian-Bo Liu,Yong Li,Chuan-Hua Qu Org. Chem. Front. 2023 10 1512
-
Xiaoya Li,Sedef ?lk,Yang Liu,Deepak Bushan Raina,Deniz Demircan,Baozhong Zhang Polym. Chem. 2022 13 2307
-
Jinjae Park,Cheol-Hong Cheon RSC Adv. 2022 12 21172
-
N. Vasudevan,Ehu C. Aka,Elvina Barré,Eric Wimmer,Daniel Cortés-Borda,Patrick Giraudeau,Jonathan Farjon,Mireia Rodriguez-Zubiri,Fran?ois-Xavier Felpin React. Chem. Eng. 2021 6 1983
-
Tomasz Rzemieniecki,Tomasz Kleiber,Juliusz Pernak RSC Adv. 2021 11 27530
-
Yougen Xu,Feixiao Ren,Lebin Su,Zhaoping Xiong,Xinwei Zhu,Xinyuan Lin,Nan Qiao,Hao Tian,Changen Tian,Kuangbiao Liao Org. Chem. Front. 2023 10 1153
-
Eunjoon Park,Cheol-Hong Cheon Org. Biomol. Chem. 2017 15 10265
-
Meng-Yuan Jiang,Tao Feng,Ji-Kai Liu Nat. Prod. Rep. 2011 28 783
-
Saúl Silva,Osvaldo S. Ascenso,Eva C. Louren?o,Margarida Archer,Christopher D. Maycock,M. Rita Ventura Org. Biomol. Chem. 2018 16 6860
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indole-3-acetic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolyl carboxylic acids and derivatives Indole-3-acetic acid derivatives
- Natural Products and Extracts Natural Pigments Plant Tissue Extraction
3-Indoleacetic acidに関する追加情報
Professional Introduction to 3-Indoleacetic Acid (CAS No. 87-51-4)
3-Indoleacetic acid, with the chemical formula C9H9NO2, is a significant compound in the field of pharmaceuticals and agrochemicals. Its CAS number, CAS No. 87-51-4, identifies it as a well-characterized organic molecule with a rich history of research and application. This compound, belonging to the indole derivative family, has garnered considerable attention due to its versatile biological activities and potential therapeutic applications.
The structural uniqueness of 3-Indoleacetic acid lies in its indole ring system, which is a core structural motif found in numerous bioactive natural products and synthetic drugs. The presence of an acetic acid side chain at the 3-position of the indole ring imparts specific chemical and biological properties, making it a valuable intermediate in organic synthesis and a key player in various biochemical pathways.
In recent years, 3-Indoleacetic acid has been extensively studied for its role as a plant hormone, commonly known as auxin. Auxins are crucial for regulating various aspects of plant growth and development, including cell elongation, root initiation, and fruit development. The discovery of its plant hormone activity has opened up numerous possibilities in agricultural science, particularly in the development of novel plant growth regulators that can enhance crop yield and stress resistance.
Beyond its role in plant biology, CAS No. 87-51-4 has shown promising applications in pharmaceutical research. The indole moiety is known for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Researchers have leveraged these properties to develop derivatives of 3-Indoleacetic acid that exhibit enhanced bioactivity and improved pharmacokinetic profiles. For instance, studies have demonstrated that certain derivatives can modulate signaling pathways involved in cancer cell proliferation and apoptosis.
The synthesis of 3-Indoleacetic acid is another area where significant advancements have been made. Modern synthetic methodologies have enabled the efficient production of this compound in high purity, facilitating its use in both academic research and industrial applications. The synthesis often involves multi-step reactions starting from readily available precursors such as indole and acetyl chloride. Catalytic processes have also been optimized to improve yield and reduce environmental impact.
The biological activity of CAS No. 87-51-4 extends beyond plants to include interactions with human cells. Research has highlighted its potential role as a modulator of neurotransmitter systems, suggesting possible applications in the treatment of neurological disorders. Additionally, its ability to interact with various enzymes and receptors has led to investigations into its use as an intermediate in the development of targeted drug therapies.
In the realm of agrochemicals, the use of 3-Indoleacetic acid as a growth promoter has been refined through extensive field trials and molecular studies. Its ability to enhance root development and improve nutrient uptake has made it a popular choice for farmers seeking to optimize crop performance under challenging environmental conditions. Furthermore, its compatibility with other agrochemicals has allowed for synergistic combinations that further improve agricultural productivity.
The environmental impact of using CAS No. 87-51-4 has also been carefully evaluated. Studies have shown that it degrades relatively quickly under natural conditions, minimizing potential long-term ecological risks. This biodegradability is crucial for ensuring that its application in agriculture does not lead to persistent pollution or adverse effects on non-target organisms.
The future prospects for research on 3-Indoleacetic acid are vast and exciting. Ongoing studies aim to uncover new biological functions and develop innovative derivatives with enhanced therapeutic potential. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery process, leading to faster translation of laboratory findings into practical applications.
In conclusion, CAS No. 87-51-4, or more accurately referred to as 3-Indoleacetic acid, represents a cornerstone compound in both plant science and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an invaluable tool for scientists working across multiple disciplines. As research continues to evolve, the full potential of this remarkable molecule is likely to be realized, leading to groundbreaking advancements in agriculture and medicine.
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